
(1S)-1-(1,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(1,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride, also known as A-769662, is a novel AMP-activated protein kinase (AMPK) activator. It has been found to have potential therapeutic applications in the treatment of metabolic disorders, such as type 2 diabetes and obesity. The purpose of
Mechanism of Action
(1S)-1-(1,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride activates AMPK by binding to the γ-subunit of the enzyme and allosterically increasing its activity. This leads to the phosphorylation of downstream targets involved in glucose and lipid metabolism, such as acetyl-CoA carboxylase and glucose transporter 4. (1S)-1-(1,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride has also been found to activate other signaling pathways, such as the PI3K/Akt and mTOR pathways, which may contribute to its metabolic effects.
Biochemical and Physiological Effects
(1S)-1-(1,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle and adipocytes, as well as reduce hepatic glucose production. It has also been found to increase fatty acid oxidation and decrease lipid accumulation in adipocytes and liver. (1S)-1-(1,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride has been shown to induce mitochondrial biogenesis and improve mitochondrial function in skeletal muscle and liver. These effects may contribute to its anti-obesity and anti-diabetic effects.
Advantages and Limitations for Lab Experiments
(1S)-1-(1,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride has several advantages for lab experiments, including its specificity for AMPK activation and its ability to activate AMPK in a dose-dependent manner. However, (1S)-1-(1,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride has also been found to have off-target effects on other enzymes and signaling pathways, which may complicate its interpretation in some experiments. Additionally, (1S)-1-(1,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride has low solubility in aqueous solutions, which may limit its use in some assays.
Future Directions
For research on (1S)-1-(1,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride include its potential therapeutic applications in other metabolic disorders, such as non-alcoholic fatty liver disease and cardiovascular disease. Further studies are also needed to elucidate the long-term safety and efficacy of (1S)-1-(1,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride in animal models and humans. The development of more potent and selective AMPK activators may also provide new opportunities for the treatment of metabolic disorders.
Synthesis Methods
The synthesis of (1S)-1-(1,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride involves the condensation of 4-methyl-5-(2-(trifluoromethyl)benzyl)-1,2,4-triazole-3-thiol with (1S)-1-chloro-3-(dimethylamino)propan-2-ol, followed by treatment with hydrochloric acid to produce the dihydrochloride salt. The synthesis method has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
(1S)-1-(1,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride has been extensively studied for its potential therapeutic applications in metabolic disorders. It has been found to activate AMPK, a key regulator of cellular energy homeostasis, and improve glucose uptake and insulin sensitivity in vitro and in vivo. (1S)-1-(1,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride has also been shown to induce mitochondrial biogenesis and increase fatty acid oxidation, which may contribute to its anti-obesity effects.
properties
IUPAC Name |
(1S)-1-(1,5-dimethyltriazol-4-yl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4.2ClH/c1-4-6(8)7-5(2)11(3)10-9-7;;/h6H,4,8H2,1-3H3;2*1H/t6-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUFJDGPMFBMLP-ILKKLZGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(N(N=N1)C)C)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=C(N(N=N1)C)C)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

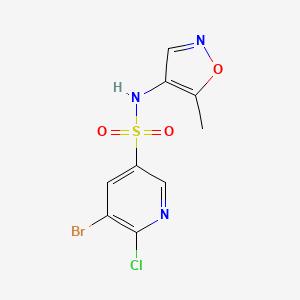
![N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2387933.png)
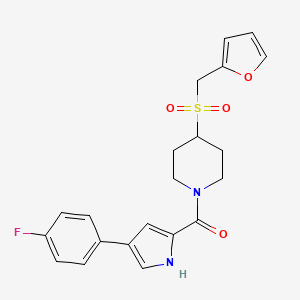


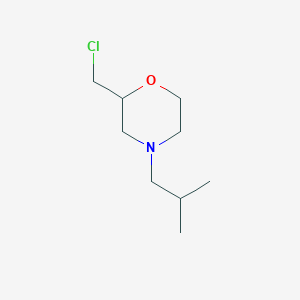
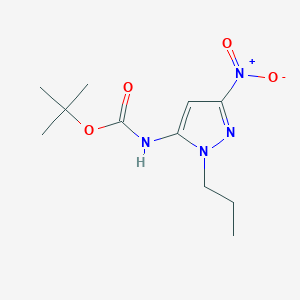
![6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2387940.png)
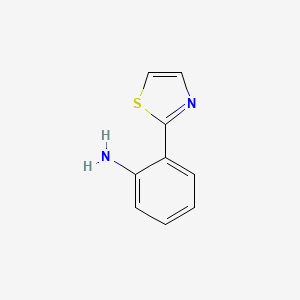
![N-(3-cyanophenyl)-2-((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2387943.png)
![N-[2-(cyclohexen-1-yl)ethyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide](/img/structure/B2387945.png)
![ethyl 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2387946.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2387955.png)